2-Hydroxy-5-(2-hydroxymethylphenyl)pyrimidine
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Overview
Description
2-Hydroxy-5-(2-hydroxymethylphenyl)pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(2-hydroxymethylphenyl)pyrimidine typically involves the reaction of 2-hydroxy-5-methylpyridine with appropriate reagents to introduce the hydroxymethylphenyl group. One common method includes the use of a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . This reaction is catalyzed by zinc chloride and can be performed under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(2-hydroxymethylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
2-Hydroxy-5-(2-hydroxymethylphenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-hydroxymethylphenyl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The compound can also modulate signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
2-Hydroxy-5-methylpyridine: This compound is structurally similar but lacks the hydroxymethylphenyl group.
2-Hydroxy-5-(2-hydroxyethyl)phenylpyrimidine: Similar in structure but with an ethyl group instead of a hydroxymethyl group.
Properties
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-7-8-3-1-2-4-10(8)9-5-12-11(15)13-6-9/h1-6,14H,7H2,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHYHIZBDFWUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686789 |
Source
|
Record name | 5-[2-(Hydroxymethyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111104-11-0 |
Source
|
Record name | 5-[2-(Hydroxymethyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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